molecular formula C14H11N B1356631 3-(Phenylethynyl)aniline CAS No. 51624-44-3

3-(Phenylethynyl)aniline

Cat. No. B1356631
CAS RN: 51624-44-3
M. Wt: 193.24 g/mol
InChI Key: BOKCJGOOHNNDCL-UHFFFAOYSA-N
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Description

3-(Phenylethynyl)aniline is an organic compound with the molecular formula C14H11N . It has a molecular weight of 193.25 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of 3-(Phenylethynyl)aniline consists of a phenyl group (C6H5) attached to an ethynyl group (C2H), which is further connected to an aniline group (C6H4NH2) .


Physical And Chemical Properties Analysis

3-(Phenylethynyl)aniline is a solid at room temperature . The exact values for its density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis of Cinnolines and Detection of Nitrite Ions

3-(Phenylethynyl)aniline is used in the synthesis of cinnolines, which are important in various chemical processes. A study by Dey and Ranu (2011) outlines a protocol for synthesizing 4(1H)-cinnolones from 2-aryl/alkylethynyl aniline. This process also shows potential for detecting nitrite ions in water at ppm concentration, highlighting its environmental monitoring applications.

Organic Semiconductor Applications

Phenyl-oligothiophene derivatives containing 3-(Phenylethynyl)aniline show promise in organic semiconductor applications. The study by Niu et al. (2013) demonstrates that these compounds exhibit good thermal stability, electrochemical properties suitable for photovoltaic materials, and potential applications in optoelectric fields and photovoltaic devices.

Catalysis in Hydroamination

The compound is used in catalysis, specifically in hydroamination processes. Kennedy, Messerle, and Rumble (2009) explored [Rh(CO)2Cl]2 and [Ir(COD)Cl]2 complexes in acetone as potential catalysts for hydroamination of 2-(2-phenylethynyl)aniline (Kennedy et al., 2009).

Potentiometric Sensors

3-(Phenylethynyl)aniline derivatives are explored in the creation of potentiometric sensors. Shoji and Freund (2001) discussed the use of poly(aniline) for sensor applications, particularly for nonenzymatic glucose sensors, indicating its potential in medical diagnostics and environmental monitoring (Shoji & Freund, 2001).

Fluorescent Probes

A study by Wang et al. (2016) describes the development of a novel fluorescent probe based on 3-(Phenylethynyl)aniline for detecting Au3+ ions. This probe can be applied in bioimaging and detecting Au3+ in real water samples, showcasing its importance in both biological research and environmental monitoring (Wang et al., 2016).

Gas Sensing Applications

Huang et al. (2013) investigated the use of aniline reduced graphene oxide, where 3-(Phenylethynyl)aniline is a precursor, for NH3 gas sensors. The study demonstrates the potential of these materials in developing sensitive and efficient gas sensors for environmental and safety applications (Huang et al., 2013).

Safety And Hazards

The safety data for 3-(Phenylethynyl)aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and may be toxic to aquatic life with long-lasting effects .

Future Directions

One study discusses the use of 3-(Phenylethynyl)aniline in the synthesis of soluble imide oligomers of controlled molecular weight . The 3-(Phenylethynyl)aniline was employed to afford a higher curing temperature (380 - 420°C), which widens the processing window compared to commercially available acetylene end-capped polyimides .

properties

IUPAC Name

3-(2-phenylethynyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKCJGOOHNNDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540613
Record name 3-(Phenylethynyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylethynyl)aniline

CAS RN

51624-44-3
Record name 3-(Phenylethynyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-phenylethynyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 5-liter multi-necked flask fitted with a mechanical stirrer, reflux condenser, and thermometer was charged 215.6 g (0.96 mol) of 3-phenylethynylnitrobenzene obtained as described above, 600.2 g (2.5 mol) of sodium sulfide nonahydrate, 2 liters of methanol, and 500 ml of distilled water. The system is brought to 70° C. for 3 hours at which point the reduction is complete by thin layer chromatography. The reaction mixture is cooled to room temperature and the methanol removed by a rotary evaporator. The concentrate is added to a separatory funnel along with 1 liter of toluene. The toluene layer is separated and washed with distilled water until neutral to pH paper. Concentration of the toluene solution followed by vacuum distillation gave 131 g (0.68 mol, 71% yield) of 3-phenylethynylaniline.
Quantity
215.6 g
Type
reactant
Reaction Step One
Quantity
600.2 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
GW Meyer, S Jayaraman, YJ Lee, GD Lyle… - MRS Online …, 1993 - cambridge.org
… the 3-phenylethynyl aniline endcapping agent is described. The 3-phenylethynyl aniline was … As a consequence, we have focused on the incorporation of 3-phenylethynyl aniline, as …
Number of citations: 8 www.cambridge.org
Y Liu, Z Wang, H Yang, L Gao, G Li… - Journal of Polymer …, 2008 - Wiley Online Library
… Among these active end cappers, 3-phenylethynyl aniline (3-PEA) and 4-phenylethynyl phthalic anhydride (4-PEPA) are the most widely used compounds for imide oligomers. …
Number of citations: 16 onlinelibrary.wiley.com
GW Meyer, SJ Pak, YJ Lee, JE McGrath - Polymer, 1995 - Elsevier
… -molecularweight systems endcapped with 3-phenylethynyl aniline. The arylene ether copolymers … As a result, we have focused on the incorporation of 3-phenylethynyl aniline (1) as the …
Number of citations: 71 www.sciencedirect.com
T Takekoshi, JM Terry - Polymer, 1994 - Elsevier
High-temperature thermoset polyimide resins were prepared using p-phenylenediamine and a 1:3 mixture of 1,1,1,3,3,3-hexafluoro-2,2-bis(3,4-dicarboxyphenyl)propane dianhydride (…
Number of citations: 121 www.sciencedirect.com
P Yuan, Y Liu, K Zeng, G Yang - Designed Monomers and …, 2015 - Taylor & Francis
… -capped imide compounds (3PNOPDA or 3PEODPA) was synthesized from 4,4′-Oxydiphthalic anhydride (ODPA) with 4-(3-aminophenoxy) phthalonitrile or 3-phenylethynyl aniline by …
Number of citations: 28 www.tandfonline.com
GW Meyer, SJ Pak, YJ Lee, JE McGrath - 1995 - ACS Publications
… The polyimide oligomers were controlled molecular weight systems endcapped with 3-phenylethynyl aniline or novel 4-phenylethynylphthalic anhydride. The poly(arylene ether) …
Number of citations: 1 pubs.acs.org
GW Meyer, TE Glass, HJ Grubbs… - Journal of Polymer …, 1995 - Wiley Online Library
… capped with 3-phenylethynyl aniline cure upon heating to afford a highly crosslinked network that is highly solvent resistant and that can show exceptional thermooxidative ~tability.~,~ …
Number of citations: 46 onlinelibrary.wiley.com
JA Johnston, FM Li, FW Harris, T Takekoshi - Polymer, 1994 - Elsevier
A new series of phenylethynyl end-capped imide oligomers was synthesized and analysed for thermal stability, thermo-oxidative stability, glass transition temperature (T g ), cure …
Number of citations: 123 www.sciencedirect.com
RH Boschan, M Marrocco, J McGrath… - ARO Contract Final …, 1994 - apps.dtic.mil
Environmentally durable high temperature polymer matrix resins are critical in the design of near-term high performance supersonic aircraft. Currently available 6F based polymers are …
Number of citations: 1 apps.dtic.mil
CC Roberts, TM Apple, GE Wnek - Journal of Polymer Science …, 2000 - Wiley Online Library
4‐(Phenylethynyl‐α,β‐ 13 C)phthalic anhydride (PEPA) and 13 C‐labeled phenylethynyl‐terminated imide (PETI) oligomers were synthesized, and solid‐state 13 C nuclear magnetic …
Number of citations: 30 onlinelibrary.wiley.com

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